molecular formula C9H17NO B13319038 3,3-Diethyl-2-piperidinone

3,3-Diethyl-2-piperidinone

Cat. No.: B13319038
M. Wt: 155.24 g/mol
InChI Key: FBHQJLKBGWTDRJ-UHFFFAOYSA-N
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Description

3,3-Diethyl-2-piperidinone is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethyl-2-piperidinone can be synthesized through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Industrial Production Methods

Industrial production of this compound often involves multi-step processes, including the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-2-piperidinone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding lactams.

    Reduction: Formation of piperidines.

    Substitution: Introduction of different substituents on the piperidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted piperidines and lactams, which are valuable intermediates in the synthesis of pharmaceuticals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Diethyl-2-piperidinone involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is attributed to its ability to potentiate GABA-mediated chloride currents in neurons . This modulation of neurotransmitter activity helps in controlling seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-2-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity and influence its interaction with biological targets .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3,3-diethylpiperidin-2-one

InChI

InChI=1S/C9H17NO/c1-3-9(4-2)6-5-7-10-8(9)11/h3-7H2,1-2H3,(H,10,11)

InChI Key

FBHQJLKBGWTDRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1=O)CC

Origin of Product

United States

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